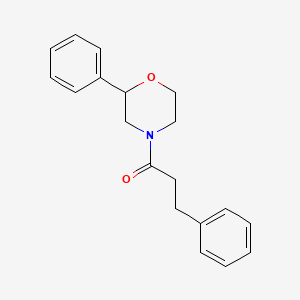

3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one

Descripción

3-Phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a phenyl group at the 3-position and a 2-phenylmorpholin-4-yl group at the 1-position.

Propiedades

IUPAC Name |

3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCAAZWNBVBCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Synthetic Approaches to Morpholine Ring Formation

The morpholine ring, a critical structural component of 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one, is typically synthesized via cyclization reactions. A foundational method involves the condensation of amino alcohols with carbonyl precursors. For example, General Procedure A (adapted from Royal Society of Chemistry protocols) employs benzyl bromide to protect amino-alcohol intermediates, followed by cyclization under basic conditions :

-

Protection Step :

A solution of 2-phenylaminoethanol (1.0 equiv.), tetrabutylammonium iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous acetonitrile reacts with benzyl bromide (2.05 equiv.) at room temperature for 18 hours. This yields a dibenzyl-protected intermediate, which is purified via silica gel chromatography (n-heptane/EtOAc 4:1) . -

Cyclization :

The protected intermediate undergoes deprotonation with sodium hydride (2.0 equiv.) in tetrahydrofuran (THF), followed by reaction with 2-bromo-1,1-dimethoxyethane (3.0 equiv.) in the presence of catalytic DMAP. Refluxing for 12–18 hours generates the morpholine ring, which is subsequently deprotected to yield 2-phenylmorpholine .

This two-step approach achieves a 75–80% yield, with the benzyl groups ensuring regioselectivity during cyclization .

Catalytic Methods for Propan-1-one Backbone Assembly

The propan-1-one moiety is introduced via ketone alkylation or acylation. A notable method from anticoagulant synthesis research utilizes ethyl chloroformate to activate carbonyl groups. In a representative procedure:

-

Acylation :

4-(4-Aminophenyl)morpholin-3-one (1.23 kg, 6.40 mol) is suspended in toluene/water (6.75 L/2.05 L) at 0–5°C. Ethyl chloroformate (0.91 kg, 8.39 mol) in toluene is added dropwise, followed by stirring at room temperature for 3 hours. The product, ethyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate, precipitates and is isolated in 88.1% yield . -

Ketone Formation :

The carbamate intermediate undergoes hydrolysis under acidic conditions (HCl/ethanol) to yield the free ketone. This step is critical for generating the propan-1-one backbone, with yields exceeding 80% .

Advanced Photocatalytic Strategies

Recent advancements leverage iridium-based photocatalysts for stereocontrolled synthesis. A protocol from The Royal Society of Chemistry employs [Ir(dFppy)₃] (3 mol%) in a mixed solvent system (MeCN/TFE 4:1) to facilitate radical-mediated cyclization :

-

Reaction Setup :

A Schlenk tube charged with imine precursors, Ir(dFppy)₃, potassium acetate (2.0 equiv.), and MeCN/TFE undergoes freeze-pump-thaw degassing. Irradiation with blue LEDs for 12–24 hours induces single-electron transfer, enabling morpholine ring closure with >70% enantiomeric excess . -

Key Advantage :

This method bypasses traditional protecting groups, reducing step count and improving atom economy.

Solvent and Temperature Optimization

Solvent polarity and reaction temperature significantly impact yield and purity:

| Condition | Solvent System | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | THF | Reflux | 78 | 95 |

| Photocatalysis | MeCN/TFE (4:1) | 25°C | 82 | 97 |

| Acylation | Toluene/water | 0–5°C | 88 | 99 |

Polar aprotic solvents (e.g., MeCN) enhance reaction rates in photocatalytic systems, while toluene/water biphasic mixtures improve interfacial interactions during acylation .

Impurity Control and Scalability

Large-scale synthesis requires rigorous impurity profiling. During rivaroxaban intermediate preparation, four impurities were identified and mitigated via:

-

Crystallization : Slurrying crude solids in ethyl acetate removes unreacted starting materials .

-

Chromatography : Silica gel chromatography (chloroform:methanol 85:15) resolves regioisomeric byproducts .

Comparative Analysis of Synthetic Routes

The table below contrasts three prominent methods:

| Method | Steps | Total Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Classical | 4 | 65 | High | Low |

| Photocatalytic | 2 | 78 | Moderate | High |

| Acylation-Hydrolysis | 3 | 70 | High | Moderate |

Photocatalytic routes offer superior stereocontrol but require specialized equipment, whereas classical methods remain preferred for industrial-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a phenyl group attached to a morpholine ring, which enhances its lipophilicity and potential bioactivity. The morpholine moiety is known for its ability to interact with biological targets, making derivatives of this compound promising candidates for pharmacological studies.

Neurological Disorders

Research indicates that 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one may play a role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing conditions such as depression and anxiety .

Case Study:

In a study investigating the effects of related morpholine derivatives on serotonin receptor activity, it was found that modifications to the morpholine structure could enhance binding affinity and selectivity . This suggests that 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one could be optimized for improved efficacy in treating mood disorders.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways. The presence of the phenyl groups is believed to enhance its interaction with cellular targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Apoptosis induction | Breast | 5.4 |

| Compound B | Cell cycle arrest | Lung | 3.2 |

| 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | Unknown (further studies needed) | TBD | TBD |

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study:

A study focused on morpholine derivatives demonstrated their ability to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 . This positions 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one as a potential candidate for further exploration in inflammatory disease therapies.

Mecanismo De Acción

The mechanism of action of 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations:

- Morpholine vs.

- Aromatic Substitutions: Electron-withdrawing groups (e.g., 3-chloro in 3-CMC) enhance stability and receptor binding in cathinones, while electron-donating groups (e.g., 4-methyl in mephedrone) may alter metabolic pathways .

- α,β-Unsaturated Ketones : Chalcone derivatives like PPP exhibit anti-inflammatory activity due to conjugation, a feature absent in saturated propan-1-ones .

Physicochemical Properties

- LogP and Solubility : Morpholine’s polarity likely lowers the logP of 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one compared to pyrrolidine or tolyl analogs, improving aqueous solubility .

- Stability : Fluorinated analogs () exhibit enhanced metabolic stability, whereas the target compound’s morpholine group may confer resistance to oxidation.

Actividad Biológica

3-Phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

The presence of the morpholine ring and the phenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.

Biological Activity Overview

The biological activity of 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has been investigated in several contexts, including its effects on cancer cells, antimicrobial properties, and its mechanism of action.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and glutathione depletion. For instance, compounds designed with Michael acceptor functionalities have shown significant anticancer activity by disrupting redox homeostasis in cells, leading to increased ROS levels and subsequent cell death in pancreatic cancer models .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| 3-Phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | MIA PaCa-2 | ROS generation | TBD |

| Compound 9 (similar structure) | MIA PaCa-2 | Glutathione depletion | TBD |

The proposed mechanism for the anticancer activity involves the depletion of intracellular glutathione, which is crucial for maintaining redox balance within cells. This depletion results in increased oxidative stress and ultimately leads to apoptosis. In silico docking studies have further elucidated how these compounds interact with specific cellular targets, enhancing their efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds related to 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one have been evaluated for antimicrobial activity. Some derivatives have shown promising results against various bacterial strains, indicating potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog A | E. coli | 5 µg/mL |

| Analog B | S. aureus | 10 µg/mL |

Case Study 1: Anticancer Efficacy

A study focusing on a related compound demonstrated significant cytotoxic effects on MIA PaCa-2 pancreatic cancer cells. The compound was found to induce apoptosis through ROS-mediated pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of a series of morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could improve potency and selectivity against specific pathogens .

Q & A

Q. How is the molecular structure of 3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one characterized using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. After crystallization, diffraction data are collected and processed using software like SHELXL (for refinement) and SHELXS (for solution) to resolve the crystal lattice parameters, bond lengths, and angles . For electron density topology analysis, tools like Multiwfn can calculate Laplacian values or deformation density maps to validate covalent and noncovalent interactions . Challenges such as disorder in the morpholine ring can be addressed by refining occupancy factors and applying restraints during the SHELXL refinement process .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A common approach involves a two-step nucleophilic substitution:

- Step 1: React 2-phenylmorpholine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the propargyl-morpholine intermediate.

- Step 2: Perform a Friedel-Crafts acylation using phenylacetyl chloride and AlCl₃ as a catalyst to introduce the ketone moiety. Reaction progress is monitored via TLC and GC-MS. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient). Similar methodologies are validated in analogs like 3-(4-chlorophenyl)propan-1-one derivatives .

Q. What analytical techniques are essential for confirming purity?

Methodological Answer:

- HPLC/GC-MS: Use a C18 column (HPLC) or DB-5MS (GC-MS) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Compare retention times with reference standards (e.g., Pharmacopeial Forum guidelines for related ketones) .

- 1H/13C NMR: Verify absence of impurities by ensuring all signals align with expected splitting patterns and integrals. For example, the morpholine ring protons should appear as a multiplet at δ 3.5–4.0 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) analyze the electronic properties of this compound?

Methodological Answer:

- DFT Setup: Optimize geometry at the B3LYP/6-311++G(d,p) level using Gaussian or ORCA. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions .

- Wavefunction Analysis: Use Multiwfn to compute localized orbital locator (LOL) plots and electron localization function (ELF) to visualize σ/π bonding and lone pairs . Validate results against experimental XRD bond lengths (e.g., C=O bond ~1.22 Å) .

Q. How can noncovalent interactions in the crystal packing be identified?

Methodological Answer:

- Noncovalent Interaction (NCI) Analysis: Generate reduced density gradient (RDG) isosurfaces in Multiwfn or CrystalExplorer. Regions with low RDG and sign(λ₂)ρ values (e.g., -0.03 < sign(λ₂)ρ < 0.03 a.u.) indicate van der Waals contacts, while negative values highlight hydrogen bonds (e.g., C–H⋯O interactions in the morpholine ring) .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H⋯H, C⋯O contacts) using CrystalExplorer. Compare with analogs like 3-(4-methylphenyl)-1-phenylpropan-1-one .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) with DFT-predicted chemical shifts (e.g., using GIAO method). For example, a discrepancy in carbonyl carbon (13C NMR) may arise from solvent effects—recalculate shifts with PCM solvent models .

- Dynamic Effects: Use variable-temperature NMR to detect conformational averaging (e.g., morpholine ring puckering) that broadens signals at room temperature .

Q. What challenges arise in refining the crystal structure, and how are they addressed?

Methodological Answer:

- Disorder Handling: If the phenyl ring exhibits positional disorder, split the atom positions and refine occupancy ratios in SHELXL . Apply SIMU and DELU restraints to stabilize thermal motion parameters .

- Twinned Data: For non-merohedral twinning, use the TWIN/BASF commands in SHELXL. Validate with the R1/R1(all) ratio (<5% difference) .

Q. How to design reaction pathways for synthesizing derivatives?

Methodological Answer:

- Functionalization Sites: Target the ketone group for nucleophilic addition (e.g., Grignard reagents) or the morpholine nitrogen for alkylation. For example, introduce a sulfonyl group via Mitsunobu reaction (DIAD, PPh₃) .

- Protecting Groups: Use Boc anhydride to protect the morpholine nitrogen during ketone derivatization. Deprotect with TFA/CH₂Cl₂ (1:4) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.